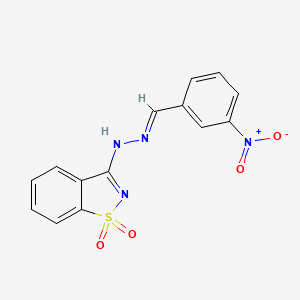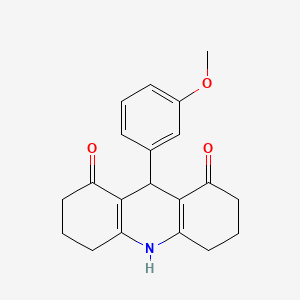
9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a methoxyphenyl group attached to a decahydroacridine core, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure
Mecanismo De Acción
The mechanism of action of 9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with biological macromolecules. It can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in its core structure.
3-Methoxyphencyclidine: Contains a similar methoxyphenyl group but has a different pharmacological profile
Uniqueness
What sets 9-(3-Methoxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione apart is its unique decahydroacridine core, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and its potential anti-cancer activity make it a compound of significant interest in medicinal chemistry .
Propiedades
Fórmula molecular |
C20H21NO3 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
9-(3-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C20H21NO3/c1-24-13-6-2-5-12(11-13)18-19-14(7-3-9-16(19)22)21-15-8-4-10-17(23)20(15)18/h2,5-6,11,18,21H,3-4,7-10H2,1H3 |
Clave InChI |
CRTYXMBBKLYITH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11616380.png)
![N-ethyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616385.png)
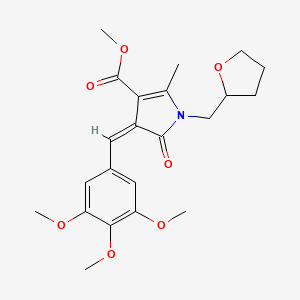
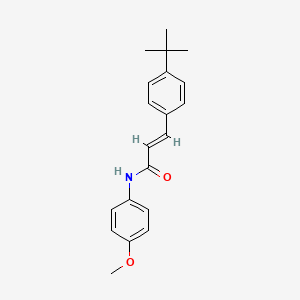
![ethyl 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11616392.png)
![4-(dibenzo[b,d]thiophen-3-yl)-2-(2-fluorophenyl)-5-phenyl-1H-imidazole](/img/structure/B11616396.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616397.png)
![methyl 5-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B11616403.png)
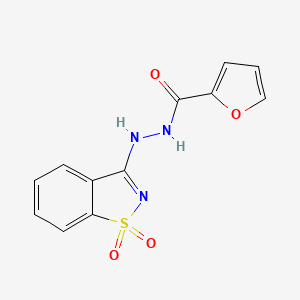
![3-Methyl-1-(piperidin-1-yl)-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616406.png)
![Benzyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11616423.png)
![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11616426.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616428.png)
